史氏木酚L

描述

Schizandrin is one of the primary active compounds found in Schisandra rubriflora, Schisandra sphenanthera, and Schisandra chinensis . It is a tannin and exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . It is effective across various liver diseases while maintaining a favorable safety profile .

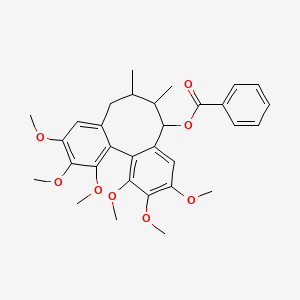

Molecular Structure Analysis

Schizanrin L contains total 78 bond(s); 42 non-H bond(s), 19 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 eight-membered ring(s), 2 twelve-membered ring(s), 1 ester(s) (aromatic), and 6 ether(s) (aromatic) .科学研究应用

神经保护和认知增强

- 卵巢切除大鼠的记忆力改善:五味子素在改善雌激素缺乏引起的卵巢切除大鼠的记忆力损伤方面显示出疗效,提示其在与荷尔蒙变化相关的认知障碍中具有潜在益处 (Jiang 等,2015)。

- 阿尔茨海默病:五味子素 A 在阿尔茨海默病模型中通过调节小胶质细胞极化表现出神经保护作用,这可能使其成为一种潜在的抗阿尔茨海默病药物 (Wang 等,2021)。

心脏保护

- 心肌组织保护:五味子素通过增强细胞活力和迁移显示出预防脂多糖诱导的心肌组织损伤的潜力,表明其在治疗心脏相关疾病中的应用 (Zhang 等,2019)。

抗氧化和抗炎作用

- 解毒/抗氧化酶的上调:已发现五味子素 C 可以上调 II 期解毒/抗氧化酶,这可能对神经炎症疾病有益 (Park 等,2013)。

- 抗癌特性:五味子素在抑制生长和诱导癌细胞(如人类乳腺癌)细胞周期停滞方面显示出潜力 (Kim 等,2010)。

肝脏保护

- 肝纤维化治疗:五味子素在治疗肝纤维化方面显示出疗效,表明其作为肝病治疗剂的潜力 (Hao,2008)。

记忆力损伤逆转

- 大鼠的记忆力改善:研究表明,五味子素可以逆转东莨菪碱诱导的大鼠记忆力损伤,表明其在记忆力增强中的作用 (Egashira 等,2008)。

癌症中的多药耐药性

- 癌症治疗增强:五味子素在逆转癌细胞中的多药耐药性方面显示出潜力,表明其在提高癌症治疗功效中的应用 (Huang 等,2008)。

抑制乳腺癌细胞增殖

- 乳腺癌治疗:已观察到五味子素 A 抑制乳腺癌细胞中的细胞表型,进一步支持其在癌症治疗中的作用 (Yan 和 Guo,2020)。

败血症治疗

- 败血症中的抗炎特性:五味子素 B 对 LPS 诱导的败血症表现出保护作用,表明其作为治疗这种疾病的潜力 (Xu 等,2018)。

过敏和特应性疾病治疗

- 减少过敏反应:五味子素已被证明可以抑制人肥大细胞系 HMC-1 中胸腺基质淋巴细胞生成素的产生,表明在治疗炎性和特应性疾病方面具有潜力 (Moon 等,2012)。

肺癌细胞抑制

- 非小细胞肺癌治疗:已发现五味子素 A 通过诱导细胞周期停滞、凋亡和自噬来抑制非小细胞肺癌的细胞增殖 (Zhu 等,2021)。

神经元免受谷氨酸诱导的兴奋性毒性侵害

- 谷氨酸诱导的神经元损伤保护:五味子素对大鼠皮质细胞中谷氨酸诱导的兴奋性毒性表现出保护作用,表明其神经保护能力 (Cheng 等,2008)。

气道疾病中的粘液分泌

- 慢性气道疾病的潜力:五味子素 A 和尿苷可以刺激气道上皮细胞中的粘液分泌,这表明在慢性气道疾病中具有潜在用途 (Heo 等,2006)。

帕金森病治疗

- 预防帕金森病:五味子素对 PC12 细胞对 6-OHDA 诱导的凋亡表现出保护作用,表明其在治疗帕金森病中的潜在用途 (海涛,2004)。

脑缺血治疗

安全和危害

作用机制

Target of Action

Schizanrin L, a primary active compound within the widely used traditional medicinal plant Schisandra chinensis (Turcz.) Baill , exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . It showcases its effectiveness across various liver diseases .

Mode of Action

Schizanrin L achieves its anti-inflammatory effects by curtailing the production of inflammatory factors and abnormal apoptosis . More specifically, it inhibits the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway .

Biochemical Pathways

The anti-inflammatory mechanism of Schizanrin L operates through the regulation of inflammatory signaling pathways and the mitigation of production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Pharmacokinetics

The bioavailability of Schizanrin L is largely affected by hepatic and intestinal first-pass metabolism, which limits the clinical efficacy of Schizanrin L . This is an important aspect of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of Schizanrin L’s action are primarily seen in its anti-inflammatory and antioxidant properties . It also exhibits neuroprotective effects .

属性

IUPAC Name |

(3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O8/c1-17-14-20-15-22(33-3)27(35-5)29(37-7)24(20)25-21(16-23(34-4)28(36-6)30(25)38-8)26(18(17)2)39-31(32)19-12-10-9-11-13-19/h9-13,15-18,26H,14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLGJYYEEZHUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Schizanrin L | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)

![5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3038543.png)

![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)

![2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B3038545.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide](/img/structure/B3038547.png)

![3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3038548.png)

![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)

![1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3038551.png)

![(E)-3-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B3038556.png)

![4-{[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]methyl}phenyl methyl ether](/img/structure/B3038558.png)

![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)